N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide is a synthetic small molecule characterized by a thiazole-piperidine scaffold linked to a pent-4-enamide chain. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-2-3-6-13(18)16-10-12-5-4-8-17(11-12)14-15-7-9-19-14/h2,7,9,12H,1,3-6,8,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYZJPYWKXDSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCCN(C1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with a piperidine derivative under appropriate conditions to form the intermediate, which is then reacted with pent-4-enoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bonds or the thiazole ring.
Substitution: The thiazole and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of saturated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide in cancer treatment. Research indicates that compounds with similar structures can inhibit specific kinases involved in tumor growth and proliferation. For instance, thiazole derivatives have shown promise as inhibitors of various cancer-related pathways, suggesting that this compound may exhibit similar properties .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Thiazole-containing compounds have been studied for their anticonvulsant properties. In particular, research into related piperidine derivatives has demonstrated efficacy in models of epilepsy and neuropathic pain . The mechanism likely involves modulation of neurotransmitter systems or ion channels.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. This compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent against various pathogens .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of thiazole derivatives revealed that certain structural modifications enhanced their inhibitory effects on cancer cell lines. The findings suggest that this compound could be optimized for greater efficacy in cancer therapy .
Case Study 2: Neurological Applications
In experiments focused on anticonvulsant activity, related compounds demonstrated significant reductions in seizure frequency in animal models. These results indicate that this compound might also contribute to similar therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to the observed biological effects such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares its core thiazole-piperidine framework with other inhibitors, but variations in substituents lead to distinct physicochemical and biological profiles. Below is a comparative analysis:
Key Observations:
Complexity and Lipophilicity: Compound 2C, with its coumarin and naphthamide substituents, exhibits higher molecular weight and lipophilicity (LogP ~4.5) compared to the simpler pent-4-enamide derivative (LogP ~2.1). This likely enhances membrane permeability but may reduce aqueous solubility .
Biological Activity: The naphthamide and coumarin groups in 2C contribute to its potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 12 nM), whereas the pent-4-enamide analog lacks reported activity data. However, structurally simpler analogs (e.g., thiazole-2-carboxamide) show moderate acetylcholinesterase (AChE) inhibition, suggesting the thiazole-piperidine core is critical for target engagement.
Synthetic Accessibility: The target compound’s synthesis likely involves fewer steps than 2C, which requires coupling of multiple aromatic systems (e.g., coumarin-thiazole hybrid) under prolonged reaction conditions .
Functional Group Impact on Activity
- Thiazole Ring: Essential for π-stacking with enzyme active sites (e.g., cholinesterases).
- Piperidine Methyl Group: Enhances spatial orientation for binding pocket penetration.
Research Implications and Limitations
While the thiazole-piperidine scaffold is well-documented in inhibitor design, the specific role of the pent-4-enamide group remains underexplored. Current evidence relies heavily on inferences from analogs like 2C, and empirical studies are needed to validate its pharmacokinetic and pharmacodynamic properties. Future work should prioritize:
- Synthesis and screening against cholinesterase isoforms.
- Computational docking studies to compare binding modes with 2C.
- Optimization of the pent-4-enamide chain for improved bioavailability.
Note: The absence of direct experimental data for the target compound necessitates cautious interpretation. Cross-referencing with additional analogs and biochemical assays is critical for conclusive comparisons.
Biological Activity
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pent-4-enamide, a synthetic compound featuring a thiazole ring and a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Molecular Characteristics
- IUPAC Name : N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pent-4-enamide
- Molecular Formula : C14H21N3OS
- Molecular Weight : 279.4 g/mol
- CAS Number : 1704527-77-4
The compound consists of:
- A thiazole ring , which is a five-membered heterocycle containing nitrogen and sulfur.
- A piperidine ring , a six-membered nitrogen-containing heterocycle.
- A pent-4-enamide functional group , which features an amide linked to a five-carbon chain with a double bond between the fourth and fifth carbons.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The thiazole ring may enhance binding affinity to biological receptors due to its electron-withdrawing nature, while the piperidine moiety can facilitate interactions with protein active sites. The pentenamide group allows for hydrogen bonding with polar residues, stabilizing the compound within the binding site .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : Thiazole derivatives are known for their anti-inflammatory properties. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated antimicrobial effects against various pathogens, indicating their potential use in treating infections .
- CNS Activity : The piperidine structure is often associated with central nervous system (CNS) activity, making these compounds candidates for further investigation in neuropharmacology .
Study 1: Anti-inflammatory Effects
A study published in Pharmaceutical Biology evaluated the anti-inflammatory activity of thiazole derivatives, including those similar to this compound). The results indicated significant inhibition of inflammation markers in vitro, suggesting potential applications in treating inflammatory conditions .
Study 2: Antimicrobial Properties
Research conducted on thiazole derivatives revealed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structural modifications that enhanced efficacy, indicating that compounds like this compound could be developed as new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(furan-3-yl)methyl)piperidin | Furan ring | Anti-inflammatory |
| N-(1-(thiophen-3-yl)methyl)piperidin | Thiophene ring | Antimicrobial |
| N-(1-(benzyl)piperidin | Benzyl group | CNS activity |
This compound stands out due to its specific structural features that may influence its biological interactions and potency compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
